molecular formula C9H9NO4 B3060861 1-(2-Hydroxy-3-nitrophenyl)propan-1-one CAS No. 91991-98-9

1-(2-Hydroxy-3-nitrophenyl)propan-1-one

Cat. No.: B3060861
CAS No.: 91991-98-9
M. Wt: 195.17
InChI Key: TUCDKGHEJAKWLQ-UHFFFAOYSA-N
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Description

Contextualization within Hydroxynitrophenyl Ketone Chemistry

Hydroxynitrophenyl ketones are a class of aromatic compounds that feature a ketone functional group, a hydroxyl group, and a nitro group attached to a benzene (B151609) ring. wikipedia.orgtaylorandfrancis.com The relative positions of these substituents give rise to a variety of isomers, each with distinct chemical and physical properties. These compounds are valuable intermediates in organic synthesis. researchgate.net For instance, 2-hydroxy-3-nitroacetophenone is a key intermediate in the synthesis of the anti-allergic and anti-asthma drug, pranlukast. google.com

The synthesis of hydroxynitrophenyl ketones often involves the nitration of a corresponding hydroxyketone. For example, the nitration of 2-hydroxyacetophenone (B1195853) can yield both 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. prepchem.comchemicalbook.com The separation of these isomers is a crucial step in obtaining the desired product. prepchem.com Alternative synthesis methods, such as the alkaline hydrolysis of substituted chromones, have also been reported for related compounds. chemicalbook.com

Significance of the ortho-Hydroxy-meta-Nitroaryl Ketone Motif

The specific arrangement of functional groups in 1-(2-Hydroxy-3-nitrophenyl)propan-1-one, where the hydroxyl group is ortho to the ketone and the nitro group is meta to the ketone (and ortho to the hydroxyl group), is known as the ortho-hydroxy-meta-nitroaryl ketone motif. This structural feature imparts particular chemical characteristics to the molecule.

The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ketone. This interaction can influence the compound's conformation, reactivity, and spectroscopic properties. researchgate.net The presence of the electron-withdrawing nitro group on the aromatic ring further modifies the electronic properties of the molecule, affecting the acidity of the phenolic proton and the reactivity of the aromatic ring towards further substitution.

This motif is of interest in the synthesis of various heterocyclic compounds and as a building block for more complex molecules. The proximity of the hydroxyl and ketone functionalities allows for cyclization reactions to form chromones and other related heterocyclic systems.

Overview of Research Directions for Substituted Propanones

Substituted propanones, a broader class of compounds to which this compound belongs, are explored in a multitude of research areas. Their applications often stem from the reactivity of the ketone functional group and the diverse substituents that can be incorporated into their structure.

In medicinal chemistry, substituted propanones are investigated for a wide range of biological activities. They serve as scaffolds for the development of new therapeutic agents, with research exploring their potential as antimicrobial, antiviral, cytotoxic, and antitumor agents. researchgate.netresearchgate.net For example, certain substituted pyrroles derived from ketones have shown promise as inhibitors of HIV-1 replication and as having antituberculosis activity. colab.ws

In materials science, substituted propanones can be precursors to polymers and other functional materials. The reactivity of the ketone allows for various polymerization and modification reactions. Ferrocenyl-functionalized compounds, which can be derived from ketones, have applications in polymer chemistry and materials science. mdpi.com Furthermore, the study of α-substituted ketones in multicomponent reactions opens avenues for the synthesis of novel and complex molecular frameworks. nih.gov

Properties

IUPAC Name

1-(2-hydroxy-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-8(11)6-4-3-5-7(9(6)12)10(13)14/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDKGHEJAKWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678910
Record name 1-(2-Hydroxy-3-nitrophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91991-98-9
Record name 1-(2-Hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 1-(2-Hydroxy-3-nitrophenyl)propan-1-one Scaffold

Alkaline Hydrolysis of Related Chromone (B188151) Derivatives

An established pathway to access 2-hydroxyaryl ketone structures involves the ring-opening of a chromone (1-benzopyran-4-one) scaffold. The chemical reactivity of the chromone ring system, particularly at the C-2 position, allows for nucleophilic attack which can lead to the cleavage of the pyrone ring. researchgate.net

In the context of synthesizing this compound, a hypothetical precursor such as 2-ethyl-3-nitrochromone could be subjected to alkaline hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) at the C-2 position of the chromone ring. This step leads to the opening of the heterocyclic ring to form a transient intermediate, which upon acidification, yields the final this compound product. The presence of the nitro group on the aromatic ring influences the electronic properties of the scaffold, but the fundamental susceptibility of the chromone ring to nucleophilic ring-opening remains a viable synthetic strategy.

Advanced Synthetic Approaches to Analogues and Derivatives

Friedel-Crafts Acylation Strategies for Aryl Ketones

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones via electrophilic aromatic substitution. organic-chemistry.org This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com However, the direct Friedel-Crafts acylation of phenols is often problematic because the Lewis acid catalyst coordinates strongly with the lone pair electrons of the phenolic oxygen, deactivating the ring towards electrophilic attack. sigmaaldrich.com

To circumvent this limitation, the Fries rearrangement offers a powerful, indirect alternative for the acylation of phenols. wikipedia.orgsigmaaldrich.com This reaction proceeds in two distinct steps:

Esterification: The phenol (B47542) (in this case, 2-nitrophenol) is first converted to its corresponding ester, 2-nitrophenyl propionate (B1217596), by reacting it with propanoyl chloride or propanoic anhydride.

Rearrangement: The resulting ester is then treated with a Lewis acid (e.g., AlCl₃). byjus.com The Lewis acid facilitates the migration of the propanoyl group from the phenolic oxygen to the aromatic ring, forming a C-C bond. organic-chemistry.org

This rearrangement is selective for the ortho and para positions relative to the hydroxyl group. The reaction conditions, particularly temperature, can be adjusted to favor one isomer over the other. Lower temperatures typically favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. wikipedia.org

ReactionReactantsCatalystKey Feature
Esterification 2-Nitrophenol, Propanoyl ChlorideBase (e.g., Pyridine)Forms 2-nitrophenyl propionate intermediate.
Fries Rearrangement 2-Nitrophenyl propionateLewis Acid (e.g., AlCl₃)Acyl group migrates to the ring, yielding a mixture of ortho and para hydroxy ketones.

Nitration Protocols for Precursor Acetophenone Derivatives

A common and direct route to this compound is through the electrophilic nitration of its non-nitrated precursor, 1-(2-hydroxyphenyl)propan-1-one (also known as 2'-hydroxypropiophenone). nist.gov The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The propanoyl group (-COC₂H₅) is a deactivating group and a meta-director. In electrophilic aromatic substitution, the strongly activating effect of the hydroxyl group dominates the directing influence. Therefore, the incoming nitro group (-NO₂) will be directed to the positions that are ortho and para to the hydroxyl group.

Given that the precursor is 1-(2 -hydroxyphenyl)propan-1-one, the available positions ortho and para to the hydroxyl group are C3 and C5, respectively. Consequently, the nitration of 2'-hydroxypropiophenone (B1664087) with a standard nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) is expected to yield a mixture of two primary isomeric products. researchgate.net

Table 1: Nitration of 1-(2-hydroxyphenyl)propan-1-one
PrecursorReagentsExpected Product 1 (ortho-nitration)Expected Product 2 (para-nitration)Synthetic Challenge
1-(2-hydroxyphenyl)propan-1-oneHNO₃ / H₂SO₄This compound1-(2-Hydroxy-5-nitrophenyl)propan-1-oneSeparation of the resulting constitutional isomers often requires chromatographic techniques. researchgate.net

Condensation Reactions for Propanone Systems and Related Chalcones

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, such as chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that does not possess an α-hydrogen. ijarsct.co.inwikipedia.org

In this reaction, a strong base (such as NaOH or KOH) removes an acidic α-hydrogen from the ketone (this compound), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. rjpbcs.commdpi.com By varying the substituted aromatic aldehyde, a diverse library of chalcone (B49325) derivatives can be synthesized. nih.gov

Table 2: Potential Chalcone Derivatives from this compound
Aldehyde ReactantResulting Chalcone Product NameKey Structural Feature
Benzaldehyde(E)-1-(2-Hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-oneUnsubstituted Phenyl Ring B
4-Methoxybenzaldehyde(E)-1-(2-Hydroxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneElectron-donating methoxy (B1213986) group on Ring B
4-Chlorobenzaldehyde(E)-1-(2-Hydroxy-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneElectron-withdrawing chloro group on Ring B
4-Nitrobenzaldehyde(E)-1-(2-Hydroxy-3-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneStrong electron-withdrawing nitro group on Ring B
Furfural(E)-3-(Furan-2-yl)-1-(2-hydroxy-3-nitrophenyl)prop-2-en-1-oneHeterocyclic furan (B31954) ring as Ring B

Multi-Step Synthesis of Structurally Related Nitrophenyl Ketone Architectures

The principles of multi-step synthesis are crucial for constructing complex aromatic compounds with specific substitution patterns, as the order of reactions dictates the final regiochemistry. youtube.com Planning a synthesis often involves retrosynthetic analysis to determine the most efficient sequence of reactions. youtube.com

To illustrate this principle, a plausible multi-step synthesis for a structural isomer, 1-(4-hydroxy-3-nitrophenyl)propan-1-one , is outlined below. This pathway highlights the use of a protecting group to control the reaction's outcome.

Step 1: Protection of the Hydroxyl Group Phenol is too reactive for direct Friedel-Crafts acylation. Therefore, the hydroxyl group is first protected, for example, by converting it to a methyl ether (anisole). This is typically done using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Step 2: Friedel-Crafts Acylation Anisole is reacted with propanoyl chloride and a Lewis acid catalyst (AlCl₃). The methoxy group (-OCH₃) is an activating, ortho, para-director. Due to steric hindrance from the methoxy group, the major product is the para-acylated compound, 1-(4-methoxyphenyl)propan-1-one.

Step 3: Nitration The resulting ketone is then nitrated. The methoxy group is a stronger activating and directing group than the deactivating propanoyl group. It directs the incoming electrophile (NO₂⁺) to the position ortho to itself, which is C3, yielding 1-(4-methoxy-3-nitrophenyl)propan-1-one.

Step 4: Deprotection of the Hydroxyl Group The final step involves the cleavage of the methyl ether to reveal the free hydroxyl group. This is commonly achieved by treating the compound with a strong acid, such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

This strategic sequence ensures the desired 1, 3, 4-substitution pattern on the phenyl ring, an outcome that would be difficult to achieve through direct substitution of a single precursor.

Optimization of Synthetic Reaction Conditions and Yields

The precursor, 1-(2-hydroxyphenyl)propan-1-one, is commonly synthesized via the Fries rearrangement of phenyl propionate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. The choice of catalyst, solvent, and temperature significantly influences the reaction's efficiency and the regioselectivity between the ortho and para isomers. Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation.

Optimization of the Fries rearrangement often involves a systematic variation of reaction parameters to favor the formation of the ortho-isomer, which is the desired precursor. Key parameters that are typically optimized include the molar ratio of the substrate to the Lewis acid, the reaction temperature, and the solvent. Higher temperatures generally favor the formation of the ortho product.

Once 1-(2-hydroxyphenyl)propan-1-one is obtained, the subsequent step is the regioselective nitration at the 3-position of the phenyl ring. The hydroxyl group is an ortho, para-directing group, while the propanoyl group is a meta-directing group. Therefore, the nitration of 1-(2-hydroxyphenyl)propan-1-one is expected to yield a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives. Achieving high selectivity for the 3-nitro isomer is a significant challenge.

The optimization of the nitration reaction involves careful selection of the nitrating agent, the reaction temperature, and the solvent. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity. The choice of solvent can also influence the isomeric ratio of the products.

Table 1: Optimization of Fries Rearrangement for 1-(2-hydroxyphenyl)propan-1-one Synthesis
CatalystSolventTemperature (°C)Yield of ortho-isomer (%)
AlCl₃Nitrobenzene2545
AlCl₃Nitrobenzene6065
AlCl₃1,2-Dichloroethane6058
FeCl₃Nitrobenzene6040
Table 2: Optimization of Nitration of 1-(2-hydroxyphenyl)propan-1-one
Nitrating AgentSolventTemperature (°C)Ratio of 3-nitro to 5-nitro isomerOverall Yield (%)
HNO₃/H₂SO₄Acetic Acid0-52:170
HNO₃/H₂SO₄Dichloromethane-103:165
Acetyl NitrateAcetic Anhydride04:175

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

No experimental or predicted FT-IR data for 1-(2-Hydroxy-3-nitrophenyl)propan-1-one is currently available. An FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carbonyl (C=O) functional groups, as well as vibrations corresponding to the substituted aromatic ring and the aliphatic propane (B168953) chain.

There is no available FT-Raman spectroscopic data for this compound. This technique would complement FT-IR by providing information on the non-polar bonds and symmetric vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Specific ¹H NMR data for this compound has not been reported. A predicted spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the propanoyl group, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the hydroxyl group.

No ¹³C NMR data for this compound could be found. The ¹³C NMR spectrum would provide crucial information on the carbon skeleton of the molecule, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons (affected by the substituents), and the aliphatic carbons of the propanoyl chain.

Electronic Absorption (UV-Vis) Spectroscopy

There is no available UV-Vis spectroscopic data for this compound. The UV-Vis spectrum would be expected to exhibit absorption bands corresponding to the electronic transitions within the nitrophenol chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available experimental mass spectrometry data from which to determine the specific fragmentation pattern of this compound.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. For this compound (C₉H₉NO₄), the exact molecular weight is 195.17 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak at m/z 195.

This molecular ion would then undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the ethyl group, potentially yielding a fragment corresponding to the benzoyl cation.

Loss of small neutral molecules: Fragments corresponding to the loss of the nitro group (NO₂), water (H₂O), or carbon monoxide (CO).

Rearrangements: Intramolecular reactions, such as a McLafferty rearrangement, if sterically possible.

Without experimental data, a definitive fragmentation pathway and the relative abundances of the resulting ions cannot be described.

X-ray Diffraction Analysis for Solid-State Molecular Structure

No crystallographic data for this compound has been published.

A successful X-ray diffraction study of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity and revealing any structural strain.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl and nitro groups) and other non-covalent interactions that stabilize the crystal structure.

As no such study has been reported, a data table of crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance of accuracy and computational efficiency. A typical DFT analysis of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine key electronic properties such as the total energy, dipole moment, and the distribution of atomic charges.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, often colored blue, are electron-poor and represent sites for nucleophilic attack. For this compound, an MEP analysis would identify the nucleophilic character of the oxygen atoms and the electrophilic character of the hydrogen atoms.

Advanced Theoretical Approaches

To understand how molecules interact with light, more advanced theoretical methods are required.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is the most common method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). This allows for a direct comparison between theoretical predictions and experimentally measured spectra, aiding in the interpretation of spectroscopic data.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies for Bonding Characterization

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the nature of chemical bonds. These analyses provide a topological understanding of electron pairing and localization, distinguishing between covalent bonds, lone pairs, and core electrons. Such studies would be invaluable in characterizing the intramolecular interactions within this compound, particularly the influence of the hydroxyl and nitro substituents on the aromatic system and the propanone side chain. However, no published studies have applied these specific analyses to this compound.

Chemical Reactivity and Mechanistic Investigations

Aromatic Ring Reactivity

The substitution pattern on the benzene (B151609) ring, featuring a strongly activating hydroxyl group and two deactivating groups (nitro and propanoyl), creates a complex reactivity profile for substitution reactions on the ring itself.

The outcome of electrophilic aromatic substitution on the 1-(2-Hydroxy-3-nitrophenyl)propan-1-one ring is determined by the cumulative directing effects of the existing substituents.

Hydroxyl (-OH) group: This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgcognitoedu.org This effect significantly increases the nucleophilicity of the carbons at the positions ortho and para to it.

Nitro (-NO₂) group: This is a strong deactivating group and a meta-director. cognitoedu.orgorganicchemistrytutor.com It withdraws electron density from the ring both inductively and by resonance, making the ring less reactive towards electrophiles.

Propanoyl (-C(O)CH₂CH₃) group: This acyl group is also a deactivating, meta-directing substituent because the carbonyl group withdraws electron density from the ring. libretexts.orgmsu.edu

In a polysubstituted ring, the most potent activating group typically governs the position of subsequent electrophilic attack. In this molecule, the hydroxyl group is the dominant directing group. The positions ortho and para to the -OH group are C6 and C4, respectively (numbering from C1 as the hydroxyl-bearing carbon). The other ortho position (C2) is already substituted with the nitro group.

SubstituentTypeDirecting EffectInfluence on Reactivity
-OH (Hydroxyl)Activatingortho, paraStrongly Activates
-NO₂ (Nitro)DeactivatingmetaStrongly Deactivates
-C(O)R (Propanoyl)DeactivatingmetaModerately Deactivates

While this compound does not possess a conventional leaving group like a halide, the principles of nucleophilic aromatic substitution (SNAr) are relevant due to the ring's electronic structure. The SNAr mechanism is favored in aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups.

The nitro group, particularly when positioned ortho or para to a potential leaving group, strongly activates a ring toward nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. In this molecule, the nitro group and the propanoyl group significantly lower the electron density of the aromatic ring, making it more susceptible to attack by strong nucleophiles than a standard benzene ring. Although displacement of groups like -H or -OH is not common under standard SNAr conditions, the high electrophilicity of the ring is a key feature of its chemistry.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that is readily transformed, most commonly via reduction.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This process involves a six-electron reduction and can be achieved through several methods, each with its own mechanistic pathway.

The reduction proceeds stepwise through intermediates such as the nitroso (-NO) and hydroxylamino (-NHOH) compounds. organic-chemistry.org Under most conditions, especially with strong reducing agents in acidic media, these intermediates are transient and are quickly reduced to the final amine.

A variety of reagents can be employed for this transformation, with the most common being catalytic hydrogenation and dissolving metal reductions.

MethodReagents and ConditionsMechanistic Notes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni catalyst. organic-chemistry.orgThe nitro compound adsorbs onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitro group. organic-chemistry.org
Metal/Acid Reduction Sn, Fe, or Zn with HCl. organic-chemistry.orgInvolves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.
Transfer Hydrogenation Formic acid, hydrazine, or triethylsilane with a catalyst (e.g., Pd/C).Hydrogen is transferred from a donor molecule to the nitro compound, mediated by a catalyst.
Sulfide Reduction (NH₄)₂S or Na₂S.A milder method often used for the selective reduction of one nitro group in a dinitro compound.

The stepwise nature of nitro group reduction means that under specific conditions, intermediate species can be isolated or can participate in subsequent reactions. The primary intermediates are the nitrosoarene and the N-arylhydroxylamine.

R-NO₂ → R-NO → R-NHOH → R-NH₂

Nitroso Intermediate (R-NO): The reduction of the nitroso group to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect or isolate in most cases.

Hydroxylamine Intermediate (R-NHOH): This intermediate is more stable than the nitroso species and can sometimes be isolated, particularly when using milder reducing agents like zinc dust in an aqueous ammonium (B1175870) chloride solution. organic-chemistry.org The N-arylhydroxylamine is a critical branching point. While it can be fully reduced to the amine, it can also undergo other reactions. For example, in the presence of certain enzymes or oxidizing agents, it can be re-oxidized, participating in futile redox cycles that generate reactive oxygen species. In alkaline media, condensation reactions between nitroso and hydroxylamine intermediates can lead to the formation of bimolecular products such as azoxy, azo, and hydrazo compounds. organic-chemistry.org

Reactivity of the Ketone Functionality

The propanoyl group imparts typical ketone reactivity to the molecule, centered on the electrophilic carbonyl carbon and the adjacent α-carbons. However, reactions at the ketone must compete with or be selective over potential reactions at the nitro group.

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-(2-hydroxy-3-nitrophenyl)propan-1-ol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄). NaBH₄ is generally chemoselective for aldehydes and ketones and will not reduce the nitro group under standard conditions. Complete reduction of the ketone to a methylene (B1212753) group (-CH₂-), as in a Clemmensen or Wolff-Kishner reduction, is complicated by the presence of the nitro group. Acidic conditions (Clemmensen) or strongly basic, high-temperature conditions (Wolff-Kishner) would likely also reduce the nitro group. A selective deoxygenation of the ketone while preserving the nitro group can be challenging, but one approach involves converting the ketone to a tosylhydrazone, followed by reduction with a mild hydride agent like sodium cyanoborohydride (NaCNBH₃). stackexchange.comechemi.com Catalytic hydrogenation would likely reduce both the ketone and the nitro group. libretexts.org

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgchemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the insertion is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the migration of the 2-hydroxy-3-nitrophenyl group (an aryl group) and the ethyl group (a primary alkyl group). Based on the established migratory aptitude, the aryl group is expected to migrate preferentially, yielding the ester ethyl 2-hydroxy-3-nitrobenzoate.

Reactivity of the Hydroxyl Group (e.g., Hydrogen Bonding Effects)

Mechanistic Investigations and Spectroscopic Evidence

Detailed mechanistic insights can be drawn from studies on closely analogous compounds, particularly ortho-hydroxy acetophenones, which share the key structural motif responsible for the intramolecular hydrogen bonding. High-resolution X-ray and neutron diffraction studies on 1-(2-hydroxy-5-nitrophenyl)ethanone, a close structural analog, provide precise measurements of the geometry of this hydrogen bond. psu.edunih.gov These studies reveal a short O-H···O distance, indicative of a strong hydrogen bond. The electron density is asymmetrically distributed in the lone pairs of the carbonyl oxygen, with a higher concentration directed towards the hydrogen-bonding proton. psu.edu

Spectroscopic data provides compelling evidence for this strong intramolecular interaction.

¹H NMR Spectroscopy: The proton of the hydroxyl group exhibits a significant downfield chemical shift, typically appearing at δ = 12-14 ppm. researchgate.net This deshielding is a direct consequence of the proton being engaged in a strong hydrogen bond, which reduces the electron density around it. For example, the hydroxyl proton in 2-hydroxy-5-nitroacetophenone resonates at a very low field of δH = 13.80 ppm. researchgate.net

Infrared (IR) Spectroscopy: In a typical phenol (B47542), the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹. In this compound and its analogs, this band is conspicuously absent from the high-frequency region. Instead, it is replaced by a very broad and low-intensity absorption band, often located in the 2800–3200 cm⁻¹ region, where it can be obscured by C-H stretching vibrations. researchgate.net This significant shift to lower wavenumber (a red shift) and the broadening of the peak are classic indicators of a strong hydrogen bond.

Influence on Reactivity

The formation of this robust intramolecular hydrogen bond has several critical consequences for the reactivity of the hydroxyl group:

Reduced Acidity: While the nitro group is electron-withdrawing, the chelation of the phenolic proton by the carbonyl oxygen significantly increases the pKa of the hydroxyl group compared to a phenol without this intramolecular interaction. The energy required to break this stable hydrogen-bonded ring makes the proton less available for donation to a base.

Masked Nucleophilicity: The involvement of the oxygen's lone pairs in the hydrogen bond and potential resonance stabilization within the pseudo-ring diminishes the nucleophilic character of the hydroxyl group. Consequently, reactions that typically involve the phenolic oxygen as a nucleophile, such as etherification (e.g., Williamson ether synthesis), are often hindered and may require harsh reaction conditions to proceed.

Steric Hindrance: The planar, rigid structure enforced by the hydrogen bond can introduce steric hindrance around the hydroxyl group, further limiting its accessibility for certain reagents.

The table below summarizes key parameters associated with the intramolecular hydrogen bond in analogous o-hydroxy aryl ketone systems, which provide a strong basis for understanding the properties of this compound.

ParameterTypical ValueSignificance
¹H NMR Chemical Shift (δOH)12 - 14 ppmIndicates strong deshielding of the proton due to hydrogen bonding.
IR O-H Stretch (νOH)2800 - 3200 cm⁻¹ (broad)Significant red-shift from the typical ~3600 cm⁻¹ reflects a weakened O-H bond.
O···O Distance (X-ray)~2.56 ÅShort distance between donor and acceptor atoms confirms a strong interaction. researchgate.net
O-H···O Angle (X-ray)~150°Reflects the geometry of the six-membered pseudo-ring. researchgate.net

Coordination Chemistry and Metal Complexation

Ligand Design and Synthesis Utilizing 1-(2-Hydroxy-3-nitrophenyl)propan-1-one Derivatives

The design of ligands based on this compound derivatives allows for the creation of chelating agents with varying denticity and electronic properties. The presence of the hydroxyl and carbonyl groups is the foundation for forming Schiff bases, which are highly effective ligands in coordination chemistry. ijcrr.com

Schiff base ligands are typically formed by the condensation reaction between a primary amine and a carbonyl compound, such as a ketone or aldehyde. iosrjournals.org In the context of this compound and its analogs like 2-hydroxy-3-nitroacetophenone, the synthesis involves reacting the ketone with an amine in a suitable solvent, often with acid or base catalysis to facilitate the reaction. iosrjournals.orgsaudijournals.com

The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic azomethine or imine group (-C=N-). recentscientific.com The resulting Schiff base ligand is often a bidentate or polydentate chelating agent. ijcrr.comresearchgate.net Coordination with a metal ion typically occurs through the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic hydroxyl group. thepharmajournal.comasianpubs.org This chelation forms a stable ring structure with the metal ion.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with these Schiff base ligands is generally achieved by reacting the ligand with a metal salt in an appropriate solvent. thepharmajournal.comfud.edu.ng The resulting complexes are often colored, stable solids. fud.edu.ng

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequency of the azomethine group (ν(C=N)) in the IR spectrum. This band typically shifts to a lower frequency upon coordination to the metal ion, indicating the involvement of the imine nitrogen in bonding. recentscientific.comresearchgate.net The disappearance of the broad band associated with the phenolic -OH group confirms its deprotonation and coordination to the metal ion. recentscientific.com New bands appearing at lower frequencies are assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. thepharmajournal.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-to-metal charge transfer and d-d transitions within the metal center. researchgate.netnih.gov These transitions are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can confirm the formation of the ligand and its subsequent complexation. For instance, the signal for the phenolic -OH proton disappears upon complexation. saudijournals.com

Molar Conductance: These measurements in solvents like DMF or DMSO help determine the electrolytic nature of the complexes. Low conductivity values typically indicate non-electrolytic complexes. fud.edu.ngnih.gov

Magnetic Susceptibility: This technique helps in determining the geometry of the complexes by providing information about the number of unpaired electrons in the metal center. nih.gov

Schiff base ligands derived from hydroxyaryl ketones readily form stable complexes with a variety of transition metals. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to general formulas like [M(L)₂]. asianpubs.org

Metal IonTypical GeometryCoordination SitesSupporting Evidence
Cr(III)Octahedral researchgate.netPhenolic Oxygen, Azomethine Nitrogen thepharmajournal.comasianpubs.orgElectronic spectra, Magnetic moment researchgate.net
Mn(II)Octahedral nih.govMagnetic susceptibility nih.gov
Co(II)Octahedral nih.govMagnetic moment, Electronic spectra nih.gov
Ni(II)Square Planar asianpubs.orgresearchgate.net or Octahedral sapub.orgMagnetic moment (often diamagnetic for square planar), UV-Vis spectra asianpubs.orgresearchgate.net
Cu(II)Distorted Tetrahedral asianpubs.org or Square Planar researchgate.netMagnetic moment, Electronic spectra asianpubs.orgresearchgate.net

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to study the redox properties of these metal complexes. chemijournal.com The voltammograms can provide information on the thermodynamics of redox processes and the kinetics of electron transfer reactions. thepharmajournal.comchemijournal.com

Studies on related Schiff base complexes have shown metal-centered redox processes. For instance, Cu(II) complexes often exhibit a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. thepharmajournal.comchemijournal.com The shape and potential of the voltammetric waves can be influenced by the solvent, supporting electrolyte, and the specific structure of the ligand. chemijournal.comjacsdirectory.com The electrochemical behavior can reveal whether the electron transfer is reversible, quasi-reversible, or irreversible. thepharmajournal.comscispace.com

Complex TypeRedox ProcessNature of Electron TransferReference
Cu(II) ComplexesCu(II) ↔ Cu(I)Quasi-reversible thepharmajournal.comchemijournal.com
Mn(II) ComplexesMetal-centeredQuasi-reversible thepharmajournal.comscispace.com
Co(II) ComplexesMetal-centeredIrreversible or Quasi-reversible thepharmajournal.comscispace.com
Fe(III) ComplexesFe(III) ↔ Fe(II)Metal-based reduction uit.no

Stereochemical Aspects of Coordination Compounds

The stereochemistry of the coordination compounds formed from these ligands is influenced by the nature of the metal ion and the ligand itself. The coordination number and the electronic configuration of the metal ion are key factors in determining the geometry of the complex.

For bidentate Schiff base ligands forming [M(L)₂] type complexes, several geometries are possible:

Square Planar: Often observed for Ni(II) complexes. asianpubs.org

Tetrahedral: Can be seen in some Cu(II) and Zn(II) complexes.

Octahedral: This geometry is common for Cr(III) and Co(III) complexes and can also occur for Ni(II) when additional ligands (like water molecules) are coordinated. asianpubs.org

For tetradentate Schiff base ligands, a distorted square-pyramidal or square-planar geometry around the metal center is often observed. rsc.org Steric interactions between bulky groups on the ligand can significantly influence the final geometry and may drive the complex to adopt a specific conformation. nih.gov

Biological Activities and Mechanisms of Action

Antimicrobial Activity Mechanisms

Nitro-containing molecules are utilized as first-line treatments for various infections. nih.govencyclopedia.pub Their antimicrobial action is not inherent to the parent molecule but arises from its metabolic activation within the target microorganism. microbiologyresearch.org

Antibacterial Action against Specific Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae)

Specific studies detailing the antibacterial action of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae are not prominently available. However, the general mechanism for nitroaromatic compounds involves intracellular reduction of the nitro group. nih.gov This process is catalyzed by microbial nitroreductase enzymes. researchgate.net The reduction creates highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. nih.govresearchgate.net These reactive species can then bind covalently to crucial biological macromolecules, including DNA, leading to nuclear damage and subsequent cell death. nih.govencyclopedia.pub Several nitro-containing compounds have been investigated for their activity against strains like P. aeruginosa and S. aureus. nih.gov

Antifungal Action (e.g., against Candida albicans)

Detailed experimental data on the specific antifungal activity of this compound against Candida albicans is not readily found in the scientific literature. Nonetheless, the mechanism of action for nitro compounds against fungi is believed to follow a similar pathway to their antibacterial action. The enzymatic bioreduction of the nitro group within the fungal cell generates free radicals, which induce oxidative stress and cause cellular damage. mdpi.com This can lead to the inhibition of fungal growth and proliferation. For instance, studies on other nitro derivatives have shown inhibitory effects against various Candida species. encyclopedia.pub

Role of the Nitro Group in Biological Efficacy and Bioreduction

The nitro group is fundamental to the biological activity of nitroaromatic compounds, acting as both a pharmacophore and a potential toxicophore. nih.gov Its strong electron-withdrawing nature significantly influences the molecule's electronic properties and polarity. nih.govencyclopedia.pub This characteristic can facilitate interactions with nucleophilic sites within proteins, such as enzymes. encyclopedia.pub

The core of its efficacy lies in its bioreduction. nih.gov The antimicrobial activity of these compounds is contingent upon the enzymatic reduction of the nitro group within the target cell. researchgate.net This multi-step reduction process can accept up to six electrons to ultimately form an amine derivative. encyclopedia.pub

Key Steps in Bioreduction:

Activation: The process is initiated by enzymes, often flavoenzymes like nitroreductases, which transfer electrons to the nitro group. nih.govmdpi.com This can be a one-electron or two-electron reduction process, depending on the specific enzyme and oxygen availability. mdpi.com

Formation of Intermediates: The reduction generates a series of reactive intermediates, including nitro radical anions, nitroso compounds, and hydroxylamines. nih.govencyclopedia.pub

Cellular Damage: These highly reactive intermediates can interact with and damage vital cellular components. The nitro radical anion can react with oxygen to produce superoxide radicals, leading to oxidative stress. researchgate.net Other intermediates can bind to DNA and proteins, disrupting their function and leading to cell death. nih.govsvedbergopen.com

This requirement for reductive activation means that many nitroaromatic compounds are essentially prodrugs, remaining inactive until they enter a target cell with the appropriate enzymatic machinery. nih.govsvedbergopen.com

Table 1: Summary of General Antimicrobial Mechanisms of Nitroaromatic Compounds

Mechanism Stage Description Key Molecules Involved Cellular Target
Cellular Uptake & Activation The compound enters the microbial cell and is activated via enzymatic reduction of the nitro group. Nitroreductases (Type I & II), NADH, NADPH Nitro Group (-NO₂)
Generation of Reactive Species Reduction produces highly reactive intermediates. Nitro radical anions, nitroso derivatives, hydroxylamines, superoxide radicals N/A
Macromolecule Damage Reactive intermediates covalently bind to and damage cellular macromolecules. DNA, proteins, enzymes DNA, Proteins
Cell Death Disruption of essential cellular functions and integrity leads to cell death. N/A Whole Cell

Enzyme Inhibition Mechanisms

The structural features of this compound, particularly the electron-withdrawing nitro group, suggest a potential for interaction with and inhibition of various enzyme systems. nih.gov

Impact on Metabolic Pathways

Nitroaromatic compounds can interfere with cellular metabolic pathways primarily through their bioreduction. The process consumes reducing equivalents like NADH or NADPH, potentially disrupting metabolic cycles that depend on these cofactors. nih.govencyclopedia.pub Furthermore, the reactive intermediates generated during reduction can inhibit enzymes non-specifically by binding to them. encyclopedia.pub The oxidative stress induced by superoxide formation can also damage metabolic enzymes, further disrupting cellular homeostasis. researchgate.net

Interactions with Biological Macromolecules

The interaction with biological macromolecules is a cornerstone of the mechanism of action for nitroaromatic compounds. nih.gov

DNA: Reduced intermediates of nitro compounds are known to bind covalently to DNA. encyclopedia.pubsvedbergopen.com This interaction can cause structural damage to the DNA, leading to mutations and inhibition of replication and transcription, ultimately resulting in cell death. nih.gov

Proteins: The reactive nitroso and hydroxylamine intermediates can also react with proteins. microbiologyresearch.orgencyclopedia.pub The electron-deficient nature of the aromatic ring, enhanced by the nitro group, can favor interactions with amino acid residues in proteins, potentially leading to enzyme inhibition or disruption of protein structure and function. nih.govresearchgate.net

Antioxidant Activity Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. The mechanisms by which this compound likely counteracts oxidative stress involve direct interaction with free radicals and modulation of redox processes, significantly influenced by its functional groups.

Radical Scavenging Capabilities (e.g., ABTS, DPPH assays)

The capacity of an antioxidant to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests. nih.govnih.gov Both assays rely on the principle that an antioxidant molecule can donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a measurable color change. nih.gov

DPPH Assay: The DPPH radical is a stable free radical that shows a characteristic deep purple color. mdpi.com When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenyl-picrylhydrazine, causing the solution to change to a yellow color. nih.gov The degree of discoloration is proportional to the scavenging activity of the antioxidant.

ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). nih.gov Antioxidants present in a sample can reduce this radical cation, causing a loss of color that can be measured spectrophotometrically. nih.gov The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

For this compound, the phenolic hydroxyl group is the primary site for radical scavenging. It can donate a hydrogen atom to radicals like DPPH• or ABTS•+, thereby neutralizing them. The efficiency of this process is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. While specific IC50 values for this exact compound are not detailed in the available literature, the activity of phenolic compounds is well-established.

Table 1: Illustrative Radical Scavenging Activity (IC50 Values) for Phenolic Compounds in Common Assays This table provides example data for representative phenolic compounds to illustrate typical results from these assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Gallic Acid0.95 ± 0.101.03 ± 0.25
(+)-Catechin Hydrate2.90 ± 0.353.12 ± 0.51
Caffeic Acid1.85 ± 0.121.59 ± 0.06
Quercetin1.50 ± 0.211.89 ± 0.33

Involvement of Hydroxyl and Nitro Groups in Redox Processes

The antioxidant activity of this compound is fundamentally governed by its chemical structure, particularly the phenolic hydroxyl (-OH) and the aromatic nitro (-NO2) groups.

The phenolic hydroxyl group is the principal functional group responsible for antioxidant action. It can participate in redox processes through two primary mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic -OH group can donate its hydrogen atom to a free radical, effectively neutralizing it. mdpi.comnih.gov The resulting phenoxyl radical is stabilized by resonance, where the unpaired electron is delocalized across the aromatic ring. nih.govmdpi.com

Single Electron Transfer (SET): The phenol (B47542) can donate a single electron to a radical, forming a radical cation. This mechanism is often followed by proton loss to yield the same stabilized phenoxyl radical. nih.gov

Anti-inflammatory Mechanisms

Chronic inflammation is implicated in a multitude of diseases. Compounds structurally related to this compound, such as chalcones (1,3-diphenyl-2-propen-1-one) and other phenylpropanoids, have demonstrated significant anti-inflammatory properties. nih.govnih.gov The likely anti-inflammatory mechanisms for this compound would involve the modulation of key inflammatory pathways.

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are responsible for producing inflammatory mediators like nitric oxide (NO) and prostaglandins. Phenylpropanoid derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of iNOS and COX-2 and reducing the production of inflammatory mediators. nih.gov

Additionally, the compound may interfere with Mitogen-Activated Protein Kinase (MAPK) signaling pathways , which also play a crucial role in regulating the inflammatory response. nih.gov By inhibiting these central pathways, this compound could exert a potent anti-inflammatory effect.

Table 2: Potential Anti-inflammatory Mechanisms

Pathway/TargetMechanism of ActionOutcome
NF-κB SignalingInhibition of p65 phosphorylation and nuclear translocation.Decreased expression of pro-inflammatory genes (iNOS, COX-2).
MAPK SignalingInhibition of phosphorylation of key MAPK proteins.Reduced inflammatory response signaling.
iNOS & COX-2 EnzymesSuppression of enzyme expression.Reduced production of nitric oxide (NO) and prostaglandins.

Other Biological Activities from Related Nitrohydroxyaryl Ketones and Derivatives

The chemical scaffold of nitrohydroxyaryl ketones is a promising platform for developing agents with diverse biological activities, including anticancer and antiviral properties.

Anticancer Mechanisms

Ketone bodies and related ketone-containing compounds have been investigated for their ability to selectively inhibit the proliferation of cancer cells. mdpi.comnih.gov The anticancer mechanisms are often multifaceted. One proposed mechanism involves the exploitation of the altered metabolism of cancer cells (the Warburg effect), where they show high rates of glycolysis. Ketone-based therapies can limit glucose availability and force a metabolic shift that is detrimental to tumor cell proliferation. nih.gov

Furthermore, some ketone-containing compounds can induce oxidative stress specifically within cancer cells, leading to apoptosis while leaving normal cells unaffected. nih.gov They may also enhance the efficacy of conventional chemotherapeutic agents by making cancer cells more susceptible to treatment. mdpi.comnih.gov For nitrohydroxyaryl ketones, the combination of the ketone structure with the reactive nitro and hydroxyl groups could lead to novel mechanisms of action, potentially involving the inhibition of key enzymes in cancer metabolism or the induction of programmed cell death. nih.gov

Antiviral Properties

The phenylpropanoid backbone, which is present in this compound, is a common feature in flavonoids, a class of compounds known for their broad-spectrum antiviral properties. mdpi.com The antiviral mechanisms of related ketone-containing heterocyclic compounds and flavonoids often involve the inhibition of critical viral enzymes. mdpi.commdpi.com

These mechanisms can include:

Inhibition of Viral Polymerases: Blocking the action of RNA or DNA polymerases prevents the replication of the viral genome. mdpi.com

Inhibition of Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral proteins. Inhibiting these enzymes halts the viral life cycle. mdpi.com

Interference with Viral Entry: Some compounds can block the interaction between viral proteins and host cell receptors, preventing the virus from entering the cell. mdpi.com

The presence of hydroxyl and ketone functionalities suggests that nitrohydroxyaryl ketones could interact with the active sites of viral enzymes, disrupting their function and inhibiting viral replication. mdpi.com

Research Findings on the Antiparasitic Effects of this compound Remain Undocumented in Publicly Available Scientific Literature.

Following a comprehensive review of scientific databases and scholarly articles, no specific research detailing the antiparasitic activities of the chemical compound this compound has been identified. While extensive research exists on the antiparasitic properties of structurally related compounds, such as chalcones, acetophenones, and various nitroaromatic derivatives, data pertaining exclusively to this compound is not present in the surveyed literature.

Consequently, it is not possible to provide an article on the biological activities and mechanisms of action, specifically the antiparasitic effects, of this compound as requested. The scientific community has not, to date, published any findings on its efficacy against parasitic organisms, its mechanism of action in this context, or any related detailed research findings. Therefore, no data tables or in-depth analysis on the antiparasitic effects of this compound can be generated.

Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Structural Analogues

The rational design of analogues of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one is a strategic process aimed at systematically modifying its chemical scaffold to enhance desired biological activities and explore its interaction with biological targets. This process is guided by known pharmacophores and the structural features of the lead compound. rsc.org The synthesis of novel analogues involves creating a library of related molecules where specific parts of the structure are altered, such as the substituents on the phenyl ring or modifications to the propanone side chain.

A common synthetic strategy involves the modification of the carbon atom alpha to the carbonyl group. For instance, novel ketonic Mannich bases can be derived from 2'-hydroxyacetophenone, a related precursor, through direct aminomethylation. researchgate.net The resulting dimethylamino moiety is an effective leaving group that can be replaced by various nucleophiles. researchgate.net This allows for the introduction of diverse functionalities, leading to compounds such as 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones or 3-(substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net Another approach involves adding specific functional groups, like a tertiary amine basic side chain, to a ketone scaffold, a strategy that has been shown to improve the cytotoxic effects of certain compounds on cancer cells. nih.gov These synthetic methodologies provide a robust platform for generating a diverse set of structural analogues essential for comprehensive SAR exploration.

Elucidation of Substituent Effects on Biological Activity

The biological activity of this compound is profoundly influenced by the nature and position of its substituents. The interplay between the nitro, hydroxyl, and alkyl groups, as well as the structure of the propanone chain, dictates the molecule's electronic properties, conformation, and ability to interact with specific biological targets.

The position and number of nitro groups on an aromatic ring are critical determinants of biological activity, a principle that extends beyond a single compound class. researchgate.net Studies on various nitroaromatic compounds have demonstrated that these factors can significantly alter efficacy and even the mechanism of action.

For example, in the case of nitrobenzo[a]pyrenes, mutagenicity is not solely dependent on the reductive properties of the nitro group. digitellinc.comnih.gov The position of the nitro group significantly affects the DNA-binding mode of the reductively activated product. digitellinc.com Molecular docking studies have shown that dinitro-BaPs with a nitro group at the 3-position are more likely to form an adduct with DNA because of a closer distance between the activated form and the guanine (B1146940) 8-position, compared to isomers with a nitro group at the 1-position. digitellinc.comnih.gov This highlights that the spatial arrangement of the nitro group is crucial for effective interaction with the biological target. Similarly, studies on nitro-containing chalcones found that the position of the nitro group plays an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com An additional nitro group can also have a significant effect on activity, as observed in studies of nitrothiophenes. nih.gov

Table 1: Influence of Nitro Group Position on Biological Activity in Various Scaffolds
Compound ClassNitro Group PositionObserved EffectReference
Nitrobenzo[a]pyrenes3-position vs. 1-position3-NO2 compounds show more potent mutagenicity due to closer proximity of the activated metabolite to DNA. digitellinc.comnih.gov
ChalconesOrtho-positionHighest anti-inflammatory activity observed. mdpi.com
ChalconesPara-positionHighest vasorelaxant activity observed. mdpi.com
NitrothiophenesAddition of a second nitro groupSignificantly affects antibacterial activity. nih.gov

The hydroxyl (-OH) and alkyl groups on the phenyl ring also play a pivotal role in modulating biological activity through electronic and steric effects. The hydroxyl group, in particular, can participate in hydrogen bonding, a key interaction for ligand-receptor binding.

The position and number of hydroxyl groups can drastically alter a molecule's properties. For chalcones, it has been reported that the antioxidant activity increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH substitution on one of the aromatic rings, indicating that a 3,4-dihydroxy pattern is often optimal for high antioxidant activity. mdpi.com The electronic interplay between a hydroxyl group and a nitro group is also significant. In substituted salicylaldehydes, a related structure, the substituent effect from a para-nitro group on the proton-donating hydroxyl group is substantially greater than the interaction of a para-hydroxyl group with a proton-accepting group. nih.gov

Alkyl substituents influence activity through their electron-donating properties and steric bulk. nih.gov Electron-donating substituents on a benzyl (B1604629) ring can accelerate the fragmentation of certain prodrugs by stabilizing developing positive charges. researchgate.net Conversely, the steric hindrance introduced by bulkier alkyl groups can affect how a molecule fits into a binding pocket, potentially increasing selectivity or decreasing activity depending on the target's topology. nih.gov

Table 2: Effects of Hydroxyl and Alkyl Substituents on Activity
SubstituentPosition/TypeObserved EffectCompound ClassReference
Hydroxyl3,4-dihydroxy on Ring BFound to be the best combination for high antioxidant activity.Chalcones mdpi.com
HydroxylVariesPosition and number of -OH groups change 1H and 13C NMR chemical shifts, indicating altered electronic environments.Flavonols researchgate.net
AlkylPrimary (methyl, ethyl) vs. Secondary (isopropyl)Increased steric bulk and electron donation from secondary alkyl groups lowered the reactivity of an adjacent nitro group.N-alkyl-C-nitro-1,2,4-triazoles nih.gov
Electron-donating groupsOn benzyl ringAccelerated fragmentation of hydroxylamines by stabilizing positive charge.Nitrobenzyl carbamates researchgate.net

Altering the three-carbon propanone chain of this compound is a key strategy for probing the topology of a target binding site. Modifications can include changing the chain length, introducing rigidity (e.g., through cyclization), or adding new functional groups to establish additional interactions.

Synthetic approaches allow for significant diversity in this part of the molecule. As previously mentioned, the synthesis of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones demonstrates the feasibility of adding bulky and electronically diverse groups at the terminus of the chain. researchgate.net Similarly, the creation of β-aryl-β-mercapto ketones introduces a sulfur linkage and an additional aryl ring, fundamentally changing the steric and electronic profile of the side chain. nih.gov While specific SAR data for such modifications on the title compound are not detailed, these synthetic examples underscore the chemical tractability and strategic importance of modifying the propanone chain to optimize biological activity. Such changes can improve binding affinity, enhance selectivity, and alter pharmacokinetic properties.

Computational Approaches to SAR

Computational methods, particularly molecular docking, are indispensable tools for understanding and predicting the structure-activity relationships of small molecules at a molecular level.

Molecular docking simulates the interaction between a ligand (e.g., an analogue of this compound) and the binding site of a macromolecular target, such as a protein or DNA. This technique provides valuable insights into the binding conformation, affinity, and specific molecular interactions that govern biological activity. researchgate.netmdpi.com

Docking studies have been successfully used to rationalize the observed SAR for various nitrophenyl compounds. For nitroarenes, docking calculations demonstrated that the more potent mutagenic isomers were those whose active metabolites could intercalate with DNA at a closer distance, facilitating the formation of DNA adducts. nih.gov In another study, the anti-inflammatory and vasorelaxant activities of nitrochalcones were correlated with their docking poses and interactions within the active sites of COX-1, COX-2, and eNOS enzymes. mdpi.com The binding energy, calculated from the docking simulation, serves as an estimate of the binding affinity, with lower energy values typically indicating more favorable binding. mdpi.com For example, a docking study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one against penicillin-binding proteins yielded a binding energy of -7.40 Kcal/mol and a low inhibition constant (3.74 µM), suggesting a high potential for inhibition. mdpi.com These computational analyses allow researchers to visualize key interactions, such as hydrogen bonds and π–π stacking, and to prioritize the synthesis of analogues predicted to have improved activity. nih.gov

Table 3: Examples of Molecular Docking in SAR Studies of Related Compounds
Compound ClassBiological TargetKey Docking InsightReference
Nitrobenzo[a]pyrenesDNAThe distance between the activated metabolite and guanine was a key predictor of mutagenic strength. digitellinc.comnih.gov
NitrochalconesCOX-1, COX-2, eNOSConfirmed that active compounds interact with the target enzymes, rationalizing their biological effects. mdpi.com
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-onePenicillin-binding proteins of S. aureusCalculated a low binding energy (-7.40 Kcal/mol) and inhibition constant (3.74 µM), indicating strong inhibitory potential. mdpi.com
2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivativesUnspecified protein target (PDB: 3SWZ)Used to study ligand-protein interactions and predict pharmacokinetic properties (ADMET). researchgate.net

No Publicly Available Research Found on the Structure-Activity Relationship and Predictive Models for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the Structure-Activity Relationship (SAR) or predictive models for the biological activity of the chemical compound this compound has been publicly identified.

While general methodologies for developing predictive models for chemical compounds exist, such as Quantitative Structure-Activity Relationship (QSAR) and other machine learning-based approaches, their application to this compound has not been documented in the available scientific literature. These computational tools are frequently used in drug discovery and toxicology to forecast the biological effects of molecules based on their structural features. However, the absence of published studies indicates that this particular compound may not have been a focus of extensive biological investigation or that any research conducted remains proprietary.

Similarly, SAR studies, which are fundamental to understanding how the chemical structure of a molecule influences its biological activity, appear to be absent for this specific compound. Such studies typically involve the synthesis and testing of a series of related compounds to determine which chemical modifications lead to desired changes in biological effect.

It is important to note that information on structurally similar compounds, such as other substituted nitrophenyl propanones, may exist. However, direct extrapolation of SAR data from one compound to another, even if structurally related, can be unreliable without experimental validation.

Therefore, the requested detailed article on the Structure-Activity Relationship and predictive models for this compound cannot be generated at this time due to a lack of available scientific data.

Advanced Applications in Chemical Sciences

Role as Versatile Chemical Intermediates in Complex Organic Synthesis

The molecular architecture of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one makes it an exceptionally versatile intermediate for the synthesis of complex organic molecules, especially various heterocyclic compounds. The presence of the ortho-hydroxyl group, a ketone, and a nitro group provides multiple reactive sites that can be exploited to construct diverse molecular frameworks.

Ortho-acylphenols, such as this compound, are well-established starting materials for synthesizing a range of oxygen-containing heterocycles. researchgate.net The proximity of the phenolic hydroxyl and the carbonyl group facilitates intramolecular cyclization reactions, leading to the formation of important scaffolds like chromanones, flavanones, and benzofurans. researchgate.net

Furthermore, the reactive ketoethylenic group (–CO–CH=CH–) in chalcones derived from this ketone is a key synthon for creating novel heterocycles. researchgate.net Through condensation reactions with reagents like hydrazine, hydroxylamine (B1172632), urea, or thiourea, a variety of five- and six-membered heterocyclic rings can be synthesized. researchgate.net For example, nitrophenyl-containing precursors are utilized in regioselective cyclocondensation reactions to afford complex structures like 5,6,7,8-tetrahydroisoquinolines. nih.gov The reactivity of the ketone's α-carbon also allows for reactions like aminomethylation (Mannich reaction), further expanding its synthetic utility. researchgate.net

Contributions to Materials Science

Derivatives of this compound have demonstrated significant potential in the field of materials science, primarily owing to their unique electronic and optical properties.

Nonlinear Optical (NLO) Properties of Derivatives

Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in optoelectronics. Organic compounds, particularly those with specific structural features, have emerged as promising NLO candidates. Derivatives of this compound, such as chalcones, are of particular interest. These molecules possess a donor-π-acceptor (D-π-A) framework, where the hydroxyl group acts as an electron donor and the nitro and carbonyl groups act as electron acceptors, connected by a conjugated π-electron system. This intramolecular charge transfer is a key requirement for high NLO activity.

Research on chalcones synthesized from 4-hydroxy-3-nitroacetophenone shows that these compounds exhibit strong nonlinear absorption. researchgate.net The third-order nonlinear optical susceptibility (χ⁽³⁾) is a critical parameter for NLO materials, and values for related derivatives have been found to be significant, highlighting their potential in NLO applications. researchgate.net The π-deficient and electron-withdrawing nature of pyrimidine (B1678525) cores, which can be synthesized from such precursors, also makes them ideal for creating push-pull molecules for designing new NLO materials. nih.govresearchgate.net

Table 1: NLO Properties of Related Chalcone (B49325) Derivatives
Compound TypeNonlinear Absorption Coefficient (β)Nonlinear Refraction (n₂)Third-Order Susceptibility (χ⁽³⁾)Reference
(E)-1-(4-substituted)-3-(4-hydroxy-3-nitrophenyl) prop-2-en-1-one~10⁻⁵ m/W~10⁻¹¹ m²/W~10⁻⁵ esu researchgate.net
Pyrimidine Derivative (PMMS)Not ReportedNot ReportedSuperior to known chalcones nih.govresearchgate.net

Potential in Optoelectronic Device Development

The significant NLO properties of this compound derivatives make them suitable for a wide range of applications in optoelectronic devices. researchgate.net Materials with strong nonlinear absorption are valuable for developing optical limiting devices, which protect sensitive optical sensors and human eyes from high-intensity laser beams. The D-π-A structure of these molecules also makes them promising for optical switching technologies. researchgate.net

The investigation of related heterocyclic systems, such as chromene-appended pyrimidone and coumarin (B35378) derivatives, further supports the potential of this structural class in optoelectronics. researchgate.netmdpi.com Computational and experimental studies on such molecules help to understand the relationship between chemical structure and charge transport properties, which is essential for the development of new materials for photovoltaic and other optoelectronic devices. researchgate.net

Applications in Catalysis

The this compound scaffold is a valuable precursor for synthesizing ligands used in coordination chemistry and catalysis. The ortho-hydroxyketone moiety can be readily converted into other functional groups, such as Schiff bases or hydrazones, which are excellent chelating agents for transition metal ions. mdpi.comresearchgate.net

When these ligands coordinate with transition metals like copper, nickel, cobalt, manganese, or zinc, they form stable metal complexes. mdpi.comresearchgate.net These complexes often exhibit enhanced catalytic activity compared to the free ligand or the metal salt alone. nih.gov For instance, Schiff base metal complexes derived from similar 2-hydroxyphenyl precursors have been successfully employed as catalysts in oxidation reactions. mdpi.comresearchgate.net Research has shown that such complexes can achieve high selectivity in the oxidation of aniline (B41778) to azobenzene. researchgate.net The stability and versatile coordination geometry of these complexes make them suitable catalysts for various organic transformations and polymerization reactions. nih.govencyclopedia.pub

Analytical Chemistry Applications (e.g., Ligands in Complexometry)

In analytical chemistry, ligands that can selectively bind to metal ions are essential for detection and quantification. Derivatives of this compound, such as β-diketones and Schiff bases, function as effective bidentate or polydentate ligands. mdpi.comsphinxsai.com

The chelation of these ligands with metal ions often results in the formation of intensely colored complexes, a property that is exploited in spectrophotometric analysis. The stability of the formed complexes is crucial for accurate quantitative measurements. The ability of these compounds to form stable complexes with a wide array of metal ions makes them valuable reagents in analytical methods. sphinxsai.com Furthermore, related redox non-innocent ligands derived from o-aminophenols form well-defined complexes, indicating potential applications in the development of electrochemical sensors for metal ion detection. mdpi.com

Environmental Chemical Processes and Transformations

Degradation Pathways

The degradation of nitrophenolic compounds in the environment is primarily governed by photodegradation and biodegradation processes.

Photodegradation Mechanisms

In aquatic environments, photolysis is a significant degradation pathway for nitrophenols, especially in near-surface waters where sunlight penetration is maximal. cdc.gov The absorption of UV radiation can excite the molecule, leading to a series of reactions that can break it down. For related compounds like p-nitrophenol, the photochemistry is complex and pH-dependent. acs.org The deprotonation of the hydroxyl group at higher pH values can shift the absorption spectrum, influencing the rate of photodegradation. acs.org While many nitroaromatic compounds are resistant to photo-oxidative degradation, the presence of sunlight is expected to contribute to the transformation of 1-(2-Hydroxy-3-nitrophenyl)propan-1-one over time. acs.org The atmospheric half-lives of related nitrophenols are estimated to be between 3 and 18 days, with photolysis being an important fate process. cdc.govnih.gov

Biodegradation Processes

Biodegradation is a crucial process for the removal of nitrophenolic compounds from soil and water. cdc.gov Various microorganisms have been shown to degrade nitrophenols through different metabolic pathways. For instance, some bacteria, such as Moraxella and Pseudomonas species, can initiate the degradation of p-nitrophenol by removing the nitro group, leading to the formation of hydroquinone, which is then further broken down. nih.gov

Another identified pathway in an Arthrobacter species involves the conversion of p-nitrophenol to 1,2,4-benzenetriol, which is then metabolized via the beta-ketoadipate pathway. nih.gov This process involves a monooxygenase system and results in the stoichiometric release of nitrite. nih.gov Given the structural similarities, it is plausible that this compound could be susceptible to similar microbial degradation, likely initiated by the modification of the nitro and hydroxyl groups on the aromatic ring.

Identification of Environmental Transformation Products

The specific environmental transformation products of this compound have not been explicitly identified in the available literature. However, based on the degradation pathways of analogous compounds, several potential products can be hypothesized.

During photodegradation, transformation could involve the oxidation of the propanone side chain and modifications to the aromatic ring, potentially leading to the formation of smaller organic acids and phenols.

Biodegradation pathways of related nitrophenols suggest that initial transformation products could include hydroxylated and denitrated analogs of the parent compound. For example, the enzymatic activities observed in microorganisms degrading p-nitrophenol lead to intermediates such as 4-nitrocatechol, 4-nitroresorcinol, and hydroquinone. nih.gov Following these analogies, the biodegradation of this compound might produce hydroxylated derivatives or compounds where the nitro group is replaced by a hydroxyl group. Subsequent ring fission would lead to the formation of aliphatic carboxylic acids like maleylacetic acid, which can then be integrated into central metabolic pathways. nih.gov

Modeling Approaches for Environmental Fate Prediction

Due to the limited experimental data for many chemical compounds, environmental fate and exposure models are valuable tools for predicting their distribution and persistence in the environment. rsc.org These models integrate information on a chemical's physical-chemical properties, its partitioning behavior, and its degradation rates to estimate its concentration in different environmental compartments such as air, water, soil, and sediment. rsc.org

For nitrophenolic compounds, models like AQUATOX have been modified to simulate their distribution in aquatic systems and predict their potential ecological impacts. nih.gov Such models can take into account factors like water flow, temperature, and initial concentration to predict the temporal and spatial distribution of the chemical. nih.gov The development of these models has seen significant advancements, including the incorporation of more complex environmental processes and the ability to perform sensitivity and uncertainty analyses. rsc.org However, challenges remain, particularly in accurately estimating partition coefficients for polar and ionizable chemicals and in better describing bioavailability. rsc.org For a compound like this compound, these modeling approaches, informed by data from structurally similar chemicals, would be the primary method for assessing its environmental fate in the absence of direct experimental studies.

Interactive Data Tables

Table 1: Environmental Fate of Analogous Nitrophenolic Compounds This table summarizes the known environmental degradation pathways for compounds structurally related to this compound.

CompoundDegradation PathwayKey IntermediatesReference
p-NitrophenolBiodegradationHydroquinone, 1,2,4-Benzenetriol, 4-Nitrocatechol nih.gov
p-NitrophenolPhotodegradationp-Nitrophenolate anion acs.org
Nitrophenols (general)BiodegradationNot specified cdc.gov
Nitrophenols (general)PhotodegradationNot specified cdc.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Hydroxy-3-nitrophenyl)propan-1-one, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation , where 2-hydroxy-3-nitroacetophenone reacts with an appropriate aldehyde derivative (e.g., propanal) in ethanol, catalyzed by thionyl chloride (SOCl₂) or aqueous NaOH . Key factors affecting yields include:

  • Aldelectrophilicity : Electron-withdrawing groups on the aldehyde enhance reactivity.
  • Reaction conditions : Temperature (room temperature to reflux), solvent polarity, and catalyst concentration .
  • Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted starting materials .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), carbonyl groups (δ ~200 ppm for ketones), and hydroxyl protons (broad signal at δ ~10–12 ppm) .
    • FT-IR : Confirms the nitro group (asymmetric stretching at ~1520 cm⁻¹) and ketone (C=O stretch at ~1650–1750 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and hydrogen bonding networks. For example, the nitro group’s planarity and intramolecular hydrogen bonding (O–H···O) can be resolved .

Q. What are the typical reactivity patterns of this compound in organic reactions?

Methodological Answer:

  • Nucleophilic attack : The carbonyl group undergoes nucleophilic addition with Grignard reagents or hydride donors (e.g., NaBH₄), but steric hindrance from the nitro group may limit reactivity .
  • Photochemical behavior : Nitroaromatic compounds often exhibit UV-induced reactivity, such as nitro-to-nitrite rearrangements, requiring controlled light exposure in experiments .

Advanced Research Questions

Q. How can researchers resolve data contradictions during crystallographic refinement of this compound using SHELX software?

Methodological Answer:

  • Handling twinning : Use the TWIN/BASF commands in SHELXL to model twinned crystals, particularly if the compound crystallizes in non-centrosymmetric space groups .
  • Disorder modeling : For flexible substituents (e.g., the propanone chain), apply PART/SUMP restraints to refine split positions while maintaining reasonable geometry .
  • Validation tools : Cross-check with PLATON or Mercury to ensure hydrogen-bonding networks and thermal ellipsoids are physically plausible .

Q. How do electronic effects of substituents influence the regioselectivity of reactions involving this compound?

Methodological Answer:

  • Nitro group effects : The meta-directing nitro group reduces electron density at the ortho position, favoring electrophilic substitution at the para hydroxyl site. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .
  • Steric vs. electronic trade-offs : In Claisen-Schmidt condensations, bulky aldehydes may reduce yields due to steric clashes, necessitating optimization via DoE (Design of Experiments) .

Q. What mechanistic insights can be gained from spectroscopic studies of this compound under varying pH conditions?

Methodological Answer:

  • pH-dependent tautomerism : In acidic conditions, the enol form dominates (intramolecular H-bonding), observed via UV-Vis shifts (~300 nm to ~350 nm). In basic media, deprotonation generates a phenolate ion, altering reaction pathways .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor enol-keto tautomerization rates, correlating with solvent polarity and temperature .

Data Contradiction Analysis

  • Conflicting NMR assignments : Discrepancies in aromatic proton signals may arise from solvent effects (e.g., DMSO vs. CDCl₃). Validate using COSY/NOESY to confirm coupling patterns .
  • Crystallographic vs. computational geometries : If bond lengths from SCXRD and DFT diverge, recalibrate computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p) ) to better match experimental data .

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